molecular formula C11H8ClNO2 B1398675 5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde CAS No. 1208081-72-4

5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde

Cat. No. B1398675
CAS RN: 1208081-72-4
M. Wt: 221.64 g/mol
InChI Key: UEKXUNITHRCUIJ-UHFFFAOYSA-N
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Description

5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde (5-CPMICA) is an aromatic aldehyde used in the synthesis of various compounds. It is a versatile reagent that can be used in a number of reactions and can be used to synthesize compounds with a variety of biological activities.

Scientific Research Applications

Synthesis and Structural Insights

Synthesis of Derivatives 5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde serves as a versatile intermediate in synthesizing various pyrazole derivatives. The compound exhibits intriguing crystallographic characteristics, with its molecular structure showing significant planarity and specific angular relationships between different molecular planes, as observed in its crystal structure determined through X-ray diffraction methods (Xu & Shi, 2011). Furthermore, this compound facilitates the formation of 5-aryloxy derivatives when reacted with phenols under basic conditions, showcasing its chemical versatility and importance in synthetic organic chemistry (Kiran Kumar et al., 2019).

Molecular Interactions and Supramolecular Assembly The compound and its derivatives display intricate hydrogen bonding and π-π stacking interactions, contributing to their unique supramolecular assembly. For instance, the product formed from its reaction with cyclohexylamine exhibits fascinating molecular structures with electronic polarization, as evidenced by the partial charges on specific atoms. These molecules are interconnected through various hydrogen bonds, forming structured arrays like sheets and ribbons, highlighting the compound's potential in designing molecular architectures (Orrego Hernandez et al., 2015).

Applications in Material Science and Pharmacology

Material Science Corrosion Inhibition

In material science, this compound demonstrates significant potential in corrosion inhibition. A study focused on its derivative, CMPPC, showcased its efficiency in protecting mild steel in corrosive environments. The compound's adsorption on the metal surface follows a specific isotherm pattern, with its efficiency being influenced by factors like temperature and acid concentration. This indicates its potential as a corrosion inhibitor in industrial applications (Thomas et al., 2020).

Pharmacology Antimicrobial Activity

In pharmacology, derivatives of this compound exhibit a broad spectrum of antimicrobial activities. The synthesis of new 1,2,3-triazolyl pyrazole derivatives via a Vilsmeier–Haack reaction approach led to compounds that displayed significant anti-bacterial and anti-fungal activities, along with moderate anti-oxidant activities. These derivatives were particularly effective against E. coli, showcasing their potential as antimicrobial agents (Bhat et al., 2016).

properties

IUPAC Name

5-(3-chlorophenyl)-3-methyl-1,2-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-7-10(6-14)11(15-13-7)8-3-2-4-9(12)5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKXUNITHRCUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde
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5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde
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Reactant of Route 5
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Reactant of Route 6
5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde

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